

Milciclib maleate c-Myc downregulation enhancement

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Compound Focus: Milciclib Maleate

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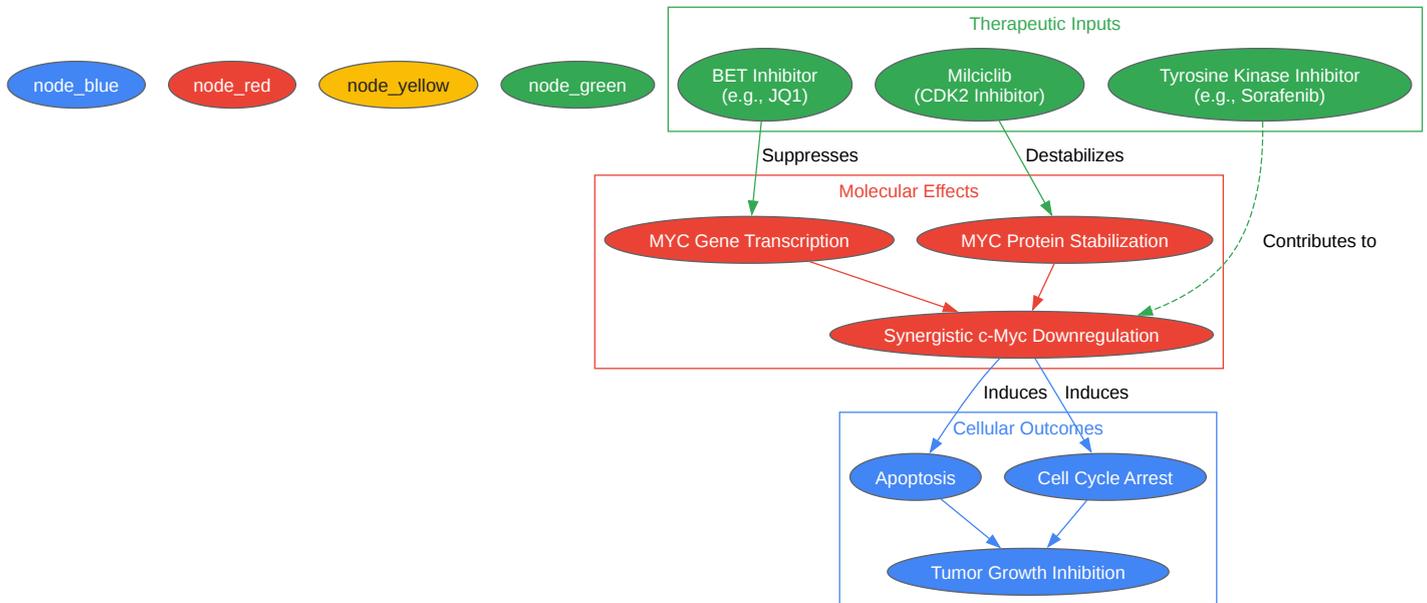
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Mechanism of Action: How Milciclib Targets c-Myc

Milciclib is a small molecule, oral **pan-inhibitor of several cyclin-dependent kinases (CDKs)**, including CDK1, CDK2, CDK4, CDK5, and CDK7, and also inhibits c-Src kinase [1] [2]. Its ability to enhance c-Myc downregulation is primarily indirect and linked to its CDK2 inhibition activity.

- **Synergy with Tyrosine Kinase Inhibitors (TKIs):** Research in an orthotopic murine model of human Hepatocellular Carcinoma (HCC) demonstrated that while Milciclib or Sorafenib (a TKI) alone inhibited tumor growth, their combination produced a **remarkable synergistic anti-HCC activity**. Analysis of tumor tissues indicated that the synergy was linked to a pronounced downregulation of the c-Myc oncoprotein [1] [3].
- **Synergy with BET Inhibitors:** In MYC-driven cancers like Medulloblastoma, combining Milciclib (a CDK2 inhibitor) with a BET bromodomain inhibitor (JQ1) worked synergistically. The BET inhibitor targets MYC transcription, while Milciclib promotes the degradation of the MYC protein, together causing cell cycle arrest and massive apoptosis [4].
- **Overcoming Drug Resistance:** Milciclib has shown clinical activity in patients with sorafenib-resistant HCC, and an exploratory trial showed it could overcome gemcitabine resistance in solid tumors, highlighting its potential to re-sensitize tumors to therapy [1].

The diagram below illustrates how Milciclib combines with other agents to downregulate c-Myc.



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Key Experimental Data & Protocols

For easy comparison, the tables below summarize quantitative data from key studies and outline core experimental protocols.

Table 1: Summary of Key Preclinical Findings on c-Myc Downregulation

Cancer Model	Combination Partner	Observed Effect on c-Myc/MYC	Key Outcome	Citation
HCC (Orthotopic mouse)	Sorafenib (TKI)	Synergistic downregulation	Significant suppression of tumor growth [1]	[1]
Group 3 Medulloblastoma	JQ1 (BET inhibitor)	Reduced MYCN protein levels	Massive apoptosis & significantly prolonged survival in mice [4]	[4]
Colorectal Cancer	Radiotherapy	Not directly measured (Impaired DNA repair via Rad51 inhibition)	Enhanced radiation sensitivity; SER* >1 [5]	[5]

SER: Sensitizer Enhancement Ratio.

Table 2: In Vitro Cytotoxicity and IC50 Values of Milciclib Data obtained via cell viability assays (e.g., WST-1, CCK-8) after 72-hour treatment. [1] [5]

Cell Line	Cancer Type	Reported IC50 (µM)
HCT116	Colorectal Cancer	0.275 µM [5]
RKO	Colorectal Cancer	0.403 µM [5]
GTML2 (Murine MB)	Medulloblastoma	0.95 µM [4]
NSC (Normal Neural Stem Cells)	Healthy Control	5.5 µM [4]

Detailed Experimental Protocol: Combination Study with Sorafenib in HCC Models

This protocol is adapted from the research that demonstrated synergistic c-Myc downregulation [1].

1. Cell Culture and Seeding

- Use human HCC cell lines (e.g., MHCC97-H, which produces human Alpha-fetoprotein/hAFP).
- Culture cells in **DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% GlutaMAX** at 37°C in a humidified atmosphere of 5% CO₂.
- For proliferation assays, seed cells in **rat collagen-coated 96-well plates** at a density of **10,000 cells/100 µL/well** and allow them to adhere for 24 hours.

2. Drug Treatment

- **Preparation:** Prepare stock solutions of Milciclib and Sorafenib in DMSO. Further dilute in culture medium to the desired working concentrations. The final DMSO concentration should not exceed 0.1%.
- **Treatment Regime:** Replace the medium with fresh medium containing 2% FBS and the drugs.
 - **Single-agent groups:** Milciclib alone, Sorafenib alone.
 - **Combination group:** Milciclib and Sorafenib together.
 - **Vehicle control group:** Medium with 0.1% DMSO.
- Incubate the plates for 48-72 hours.

3. Assessment of Cell Viability and Synergy

- **Cell Viability Assay:** After treatment, wash cells with PBS. Add **WST-1 reagent (10 µL/well)** and incubate for 1-4 hours. Measure the absorbance at 450 nm with a reference wavelength of 600 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use software like **GraphPad Prism** to determine IC₅₀ values. Synergy can be assessed using the **Chou-Talalay method** (CompuSyn software) to calculate a Combination Index (CI).

4. In Vivo Validation (Orthotopic Model)

- **Animal Model:** Use immunodeficient nude mice.
- **Tumor Implantation:** Implant MHCC97-H cells orthotopically into the liver.
- **Dosing:** Administer drugs orally. A typical dose for Milciclib is **40 mg/kg, twice daily (BID)**. Sorafenib is dosed according to established in vivo protocols.
- **Efficacy Monitoring:** Monitor tumor growth by measuring serum levels of **human Alpha-fetoprotein (hAFP)**, which correlates with tumor burden in this model.
- **Endpoint Analysis:** At the end of the study, analyze tumor tissues via **western blotting or immunohistochemistry** to confirm the downregulation of c-Myc protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Milciclib enhances c-Myc downregulation? Milciclib's primary mechanism is indirect. By inhibiting **CDK2**, it disrupts the stabilization of the c-Myc protein,

promoting its degradation. When combined with agents that target c-Myc at the transcriptional level (e.g., BET inhibitors) or other pathways (e.g., TKIs like Sorafenib), it leads to a synergistic knockdown of c-Myc, enhancing anti-tumor efficacy [1] [4].

Q2: Which cell lines are most appropriate for studying Milciclib's effect?

- **HCC:** MHCC97-H (also allows in vivo tracking via hAFP) [1].
- **Colorectal Cancer:** HCT116, RKO, DLD-1 [5].
- **MYC-driven Cancers:** MYC-amplified Group 3 Medulloblastoma lines (e.g., D283, MB002) [4].
Milciclib shows greater selectivity against cancer cells over normal cells, as evidenced by the higher IC50 in normal neural stem cells compared to medulloblastoma cells [4].

Q3: How is the synergistic effect of a Milciclib combination quantified in vitro? The Combination Index (CI) method by Chou-Talalay is the gold standard.

- A **CI < 1** indicates synergy.
- A **CI = 1** indicates an additive effect.
- A **CI > 1** indicates antagonism. This requires running cell viability assays with each drug alone and in combination across a range of doses and analyzing the data with software like CompuSyn.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low potency in vitro	Suboptimal cell seeding density; degraded drug stock.	Titrate seeding density for linear growth; prepare fresh drug stocks in DMSO and store at -20°C.
No synergy observed in combination	Incorrect molar ratio of drugs; high basal DMSO cytotoxicity.	Perform a matrix of dose responses for both drugs to find the optimal ratio; ensure final DMSO concentration is ≤0.1%.
High variability in in vivo tumor growth	Use of subcutaneous xenografts which may not mimic the liver microenvironment.	Utilize an orthotopic liver model with serum hAFP measurement for more reliable and translatable results [1].

Problem	Possible Cause	Suggested Solution
Unable to detect c-Myc downregulation in Western Blot	c-Myc protein has a very short half-life.	Include a positive control (e.g., a known MYC-inhibiting compound); ensure rapid processing of samples and use of protease inhibitors.

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